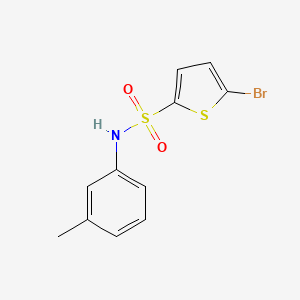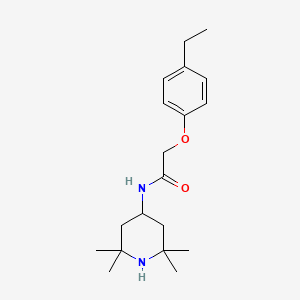![molecular formula C15H16N4 B5791138 N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE](/img/structure/B5791138.png)
N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE is a complex organic compound with a pyrimidine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of cyano and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for several hours.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of catalysts and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Aplicaciones Científicas De Investigación
N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The cyano and methyl groups in its structure may facilitate binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: Shares a similar pyrimidine core but lacks the cyano and substituted phenyl groups.
Cyanoacetamide Derivatives: Structurally related compounds with cyano and amide functionalities.
Uniqueness
N-CYANO-4,6-DIMETHYL-N-[(2-METHYLPHENYL)METHYL]PYRIMIDIN-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-[(2-methylphenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-6-4-5-7-14(11)9-19(10-16)15-17-12(2)8-13(3)18-15/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHKXZQQFUTXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C#N)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)

![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)

![(4-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5791131.png)
![1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone](/img/structure/B5791142.png)


![1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA](/img/structure/B5791173.png)
![2-Chloro-1-methyl-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B5791181.png)
